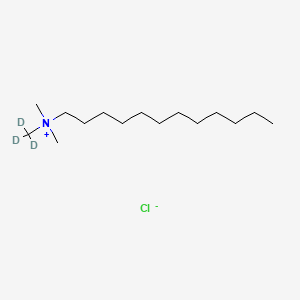

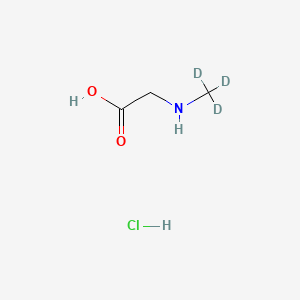

N-甲基-D3-甘氨酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Methyl-D3-glycine hcl” is the labeled analogue of N,N-Dimethylglycine . It is a derivative of the amino acid Glycine . The molecular formula of “N-Methyl-D3-glycine hcl” is C3H5D3ClNO2 . The average mass is 128.573 Da and the monoisotopic mass is 128.043182 Da .

Synthesis Analysis

A synthetic process for the preparation of N,N dimethyl glycine (DMG) has been described in a patent . The process involves the neutralization of N,N-dimethyl glycine sodium salt with sulfuric acid. The N,N-dimethyl glycine sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethyl amine, and sodium cyanide followed by agitation with caustic soda beads .

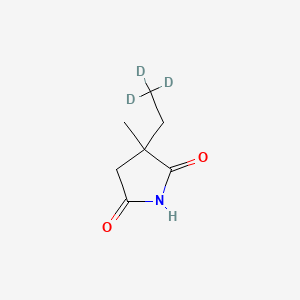

Molecular Structure Analysis

The molecular structure of “N-Methyl-D3-glycine hcl” consists of a glycine backbone with a methyl-d3 group attached to the nitrogen . The molecular formula is CHDClNO .

Chemical Reactions Analysis

As a derivative of glycine, “N-Methyl-D3-glycine hcl” may participate in similar chemical reactions. Glycine is known to function as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

科学研究应用

光电应用

“N-甲基-D3-甘氨酸盐酸盐”已被用于合成 甘氨酸甲酯盐酸盐 (GMEHCl),该物质在光电应用方面显示出良好的效果 . GMEHCl 的晶体是通过溶剂蒸发法生长出来的,发现其光学带隙为 5.10 eV,截止波长为 230 nm . 该材料的光致发光分析揭示了其结构的完美性,支持其适用于发射蓝色荧光 .

非线性光学性质

使用 Z 扫描方法测定了 GMEHCl 的三阶非线性光学性质 . 测得 GMEHCl 的三阶非线性性质 β、n2 和 χ(3) 分别为 1.37×10−4 cm/W、3.37×10−9 cm2/W 和 3.56×10−6 esu . 该结果表明,该晶体可能在各种非线性光学 (NLO) 和光子器件配置中得到应用 .

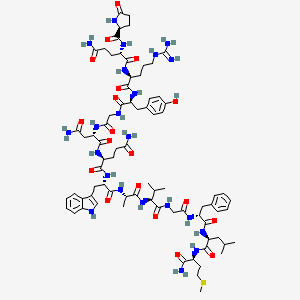

多肽合成

“N-甲基-D3-甘氨酸盐酸盐”可用于合成 N-甲基化多肽 . N-甲基化阻止了分子内氢键的形成,并导致构象、极性和空间需求的变化 . 此外,亲脂性、膜渗透性和代谢稳定性提高,蛋白质水解稳定性也得到改善 . 所有这些特性使 N-甲基化氨基酸成为合成多肽以获得新型生物聚合物的有趣构建模块

作用机制

Target of Action

N-Methyl-D3-glycine HCl, also known as Sarcosine HCl , is a derivative of the amino acid glycine. Its primary targets are the GlyT2 receptors and the N-methyl-D-aspartic acid (NMDA) receptors . Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the NMDA receptors, along with glutamate .

Mode of Action

N-Methyl-D3-glycine HCl interacts with its targets by increasing the levels of glycine at the cerebellar nerve endings. This results in the activation of the GlyT2 receptors in the synaptic vesicles, reversing the action of GABA transporter-1 (GAT1), thereby inducing the release of GABA . Additionally, glycine potentiates the action of glutamate at the NMDA receptor .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .

Pharmacokinetics

It is known that glycine, the parent compound, is chemically neutral and metabolically inert

Result of Action

The molecular and cellular effects of N-Methyl-D3-glycine HCl’s action are primarily related to its role as an inhibitory neurotransmitter and its facilitation of excitatory potential at the NMDA receptors . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .

安全和危害

属性

IUPAC Name |

2-(trideuteriomethylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIFIROCHIWAY-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347840-04-4 |

Source

|

| Record name | Glycine, N-(methyl-d3)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347840-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)